N-(1H-Benzo[d]imidazol-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(1H-Benzo[d]imidazol-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that features both benzimidazole and pyrazole moieties. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzo[d]imidazol-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves the formation of the benzimidazole and pyrazole rings followed by their coupling. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones . The final coupling step involves the reaction of the benzimidazole derivative with the pyrazole derivative under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzo[d]imidazol-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(1H-Benzo[d]imidazol-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-Benzo[d]imidazol-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it can inhibit kinases involved in cell proliferation, leading to its potential use as an anticancer agent . The compound’s structure allows it to bind to the active sites of these targets, blocking their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide
- 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
Uniqueness
N-(1H-Benzo[d]imidazol-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its combined benzimidazole and pyrazole moieties, which provide a distinct set of biological activities. This dual structure allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C19H17N5O |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3,5-dimethyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H17N5O/c1-12-17(13(2)24(23-12)14-8-4-3-5-9-14)18(25)22-19-20-15-10-6-7-11-16(15)21-19/h3-11H,1-2H3,(H2,20,21,22,25) |
InChI Key |
XYRAOJYLVNDTHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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